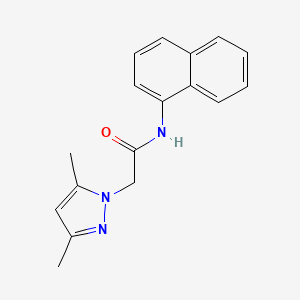
N-(1-pyridin-2-ylethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-pyridin-2-ylethyl)benzenesulfonamide, also known as P2X7 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family, which is involved in various physiological processes such as immune response, inflammation, and pain perception.
作用機序
The N-(1-pyridin-2-ylethyl)benzenesulfonamide receptor is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, it induces the formation of a pore in the cell membrane, leading to the influx of calcium ions and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound selectively blocks the activation of the this compound receptor, thereby reducing the release of pro-inflammatory cytokines and cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α in immune cells such as macrophages and microglia. It has also been shown to reduce the proliferation and migration of cancer cells in various cancer types. In vivo studies have demonstrated its ability to reduce inflammation and neurodegeneration in animal models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using N-(1-pyridin-2-ylethyl)benzenesulfonamide in lab experiments is its high selectivity for the this compound receptor, which reduces the potential for off-target effects. It also has a relatively low toxicity profile, making it suitable for in vivo studies. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research and development of N-(1-pyridin-2-ylethyl)benzenesulfonamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another potential direction is the exploration of its therapeutic potential in other diseases such as inflammatory bowel disease, rheumatoid arthritis, and asthma. Additionally, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory and neuroprotective effects, which could lead to the development of novel therapeutic strategies.
合成法
The synthesis of N-(1-pyridin-2-ylethyl)benzenesulfonamide involves the reaction of 2-bromoethylamine hydrobromide with 2-aminopyridine in the presence of sodium hydride. The resulting intermediate is then reacted with benzenesulfonyl chloride to obtain the final product. The purity of the compound is usually determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
N-(1-pyridin-2-ylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. It has been shown to inhibit the activation of the this compound receptor, which is involved in the release of pro-inflammatory cytokines and the regulation of cell death pathways.
特性
IUPAC Name |
N-(1-pyridin-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11(13-9-5-6-10-14-13)15-18(16,17)12-7-3-2-4-8-12/h2-11,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQDTOWHNNHTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455845.png)



![ethyl 4-[(3-methyl-4-oxo-2-phenyl-4H-chromen-8-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B7455875.png)





![N-(2-Chlorophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B7455930.png)
![2-[(4-fluorophenyl)methylsulfanyl]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole;hydrochloride](/img/structure/B7455938.png)
